molecular formula C11H16ClN B1449143 [(4-Chloro-2-methylphenyl)methyl](propan-2-yl)amine CAS No. 1501932-07-5

[(4-Chloro-2-methylphenyl)methyl](propan-2-yl)amine

Cat. No.: B1449143
CAS No.: 1501932-07-5
M. Wt: 197.7 g/mol
InChI Key: AQYAWIXCJUNADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-methylphenyl)methylamine is an organic compound characterized by the presence of a chloro-substituted methylphenyl group attached to a propan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)methylamine typically involves the chlorination of 2-methylphenol followed by subsequent reactions to introduce the amine group. One common method involves the use of thionyl chloride under acidic conditions to chlorinate 2-methylphenol . Another approach involves the reaction of 2-methylphenol with imine copper chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4-Chloro-2-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of (4-Chloro-2-methylphenyl)methylamine.

    2-Methylphenol: Another related compound used in the synthesis process.

    Chlorocresol: A compound with similar structural features and chemical properties.

Uniqueness

(4-Chloro-2-methylphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chloro-substituted methylphenyl group and propan-2-ylamine moiety make it a versatile compound for various scientific and industrial purposes.

Biological Activity

(4-Chloro-2-methylphenyl)methylamine, also known as 4-chloro-2-methylbenzylamine, is an organic compound with significant potential in medicinal chemistry. Its molecular structure includes a chloro-substituted aromatic ring and a propan-2-yl amine group, which contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Antimicrobial and Antiviral Properties

Recent investigations have highlighted the antimicrobial and antiviral potential of (4-Chloro-2-methylphenyl)methylamine. The compound has been explored for its efficacy against various pathogens, suggesting that it may inhibit bacterial growth and viral replication.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial strains
AntiviralPotential reduction in viral load
CytotoxicityInduction of apoptosis in cancer cells

The biological activity of (4-Chloro-2-methylphenyl)methylamine is primarily attributed to its interaction with specific molecular targets. The compound may function by:

  • Binding to Receptors : It potentially interacts with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation : The compound may inhibit or activate enzymes critical for cellular processes, affecting metabolism and cell survival.

Cytotoxicity in Cancer Cells

Research has demonstrated that (4-Chloro-2-methylphenyl)methylamine exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in A549 lung cancer cells, leading to significant reductions in cell viability.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
A54949.85Apoptosis induction
MCF-70.46Cell cycle arrest at S phase
HCT1160.39CDK inhibition

These findings indicate that (4-Chloro-2-methylphenyl)methylamine could serve as a promising candidate for further development as an anticancer agent.

Synthesis and Applications

The synthesis of (4-Chloro-2-methylphenyl)methylamine typically involves chlorination reactions followed by amination processes. This compound serves as an important intermediate in the synthesis of more complex organic molecules, making it valuable in both medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-[(4-chloro-2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAWIXCJUNADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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